![molecular formula C17H16N2O6S B1425616 (S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione CAS No. 1384439-80-8](/img/structure/B1425616.png)

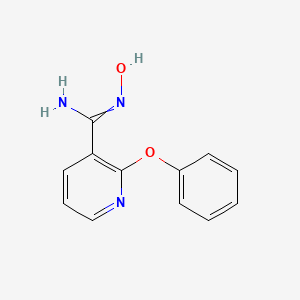

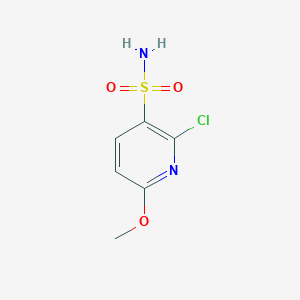

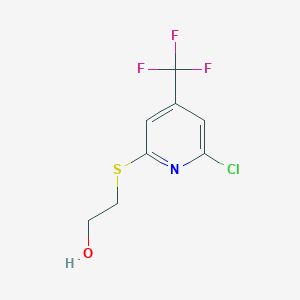

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione

Descripción general

Descripción

The compound is a complex organic molecule that contains an isoindole-1,3-dione group, a methanesulfonyl-ethyl group, and a 3,4-dihydroxy-phenyl group. The presence of the amino group and the 3,4-dihydroxy-phenyl group suggests that it might be related to the class of compounds known as catechols .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of DOPA, a compound containing a 3,4-dihydroxy-phenyl group, has been achieved through various methods, including microbiological synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroxy-phenyl group could potentially impart certain antioxidant properties .Aplicaciones Científicas De Investigación

Application 1: Vaccine Adjuvants

- Summary of the Application : The molecule (S)-4,5-dihydroxy-2,3-pentanedione (DPD) is produced by many different species of bacteria and is involved in bacterial communication. DPD is the precursor of signal molecule autoinducer-2 (AI-2) and has high potential to be used as a vaccine adjuvant. Vaccine adjuvants are compounds that enhance the stability and immunogenicity of vaccine antigens, modulate efficacy, and increase the immune response to a particular antigen .

- Methods of Application or Experimental Procedures : In this study, a gonorrhea vaccine that was previously formulated in the laboratory was used, in which whole-cell inactivated N. gonorrhea was entrapped in a polymer matrix of a microparticle formulation .

- Results or Outcomes : The microparticulate form of (S)-DPD was found to have an adjuvant effect with the gonorrhea vaccine. Several synthetic analogs of the (S)-DPD molecule were evaluated for their immunogenicity and adjuvanticity. Among these analogs, ent—DPD, n-butyl—DPD, and isobutyl—DPD were found to be immunogenic toward antigens and showed adjuvant efficacy with microparticulate gonorrhea vaccines .

Application 2: Synthesis of Esters

- Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.

- Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .

- Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .

Application 3: Nonlinear Optical Studies

- Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.

- Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .

- Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .

Application 4: Synthesis of Esters

- Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.

- Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .

- Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .

Application 5: Nonlinear Optical Studies

- Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.

- Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .

- Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-2-[(1S)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAYDZXCBWCOCK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C[C@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)

![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)